N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide
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Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide is a synthetic organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide. The adamantane moiety is known for its rigidity and stability, while the naphthalene ring provides aromaticity. The sulfonamide group is a common functional group in medicinal chemistry, often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through the reaction of adamantane with appropriate reagents to introduce the desired functional groups.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety, which is known to have various pharmacological effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The adamantane moiety provides stability and rigidity, which can enhance the compound’s binding affinity and selectivity. The naphthalene ring contributes to the compound’s overall aromaticity and electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-4-methoxybenzenesulfonamide
- N-[2-(Adamantan-1-yloxy)ethyl]-4-tert-butylbenzenesulfonamide
- N-[2-(Adamantan-1-yloxy)ethyl]-4-ethoxybenzene-1-sulfonamide
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide is unique due to the presence of the fluorine atom on the naphthalene ring, which can significantly influence its chemical and biological properties. The combination of the adamantane, naphthalene, and sulfonamide moieties also provides a unique structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C22H26FNO3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H26FNO3S/c23-20-5-6-21(19-4-2-1-3-18(19)20)28(25,26)24-7-8-27-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-6,15-17,24H,7-14H2 |
InChI Key |
FKWJRHUEGRPJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)F |
Origin of Product |
United States |
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